molecular formula C18H20N2O3S B6059970 N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B6059970
M. Wt: 344.4 g/mol
InChI Key: BNLAOZLJBHVHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzene sulfonamide compounds and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood. However, it has been shown to activate the mitochondrial apoptotic pathway, leading to the death of cancer cells. N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its versatility. It has been shown to have a wide range of potential therapeutic applications, making it a valuable tool for researchers studying various diseases. However, one of the limitations of N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its toxicity. It has been shown to be toxic at high doses, which limits its use in some experiments.

Future Directions

There are a number of future directions for research on N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential use in treating viral infections such as HIV and hepatitis C. Additionally, researchers are studying the use of N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new derivatives of N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with improved efficacy and reduced toxicity. Overall, N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves a series of chemical reactions that start with the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-4-chloro-3-methylbenzenesulfonamide. This intermediate is then reacted with pyrrolidine-2-one to form N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide (N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide). The final product is obtained after purification and characterization.

Scientific Research Applications

N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have anti-tumor properties and has been studied for its potential use in cancer therapy. Additionally, N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-viral properties and has been studied for its potential use in treating viral infections such as HIV and hepatitis C.

properties

IUPAC Name

N-benzyl-3-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-12-16(9-10-17(14)20-11-5-8-18(20)21)24(22,23)19-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,19H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLAOZLJBHVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

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